molecular formula C18H18ClN5 B7547271 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine

2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine

Cat. No.: B7547271
M. Wt: 339.8 g/mol
InChI Key: UJFBUCIVMRMGBD-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure substituted with a piperazine ring, which is further substituted with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be carried out in various solvents, such as ethanol or methanol, to enhance the solubility of the reactants and improve the yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent product quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted quinazoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine can be compared with other similar compounds, such as:

    2-[4-(4-Bromophenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine.

    2-[4-(4-Methylphenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a methyl group instead of chlorine.

    2-[4-(4-Fluorophenyl)piperazin-1-yl]quinazolin-4-amine: Similar structure but with a fluorine atom instead of chlorine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with molecular targets, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5/c19-13-5-7-14(8-6-13)23-9-11-24(12-10-23)18-21-16-4-2-1-3-15(16)17(20)22-18/h1-8H,9-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFBUCIVMRMGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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